Ustilaginoidin A

Description

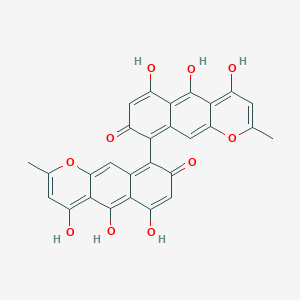

Structure

2D Structure

3D Structure

Properties

CAS No. |

3692-07-7 |

|---|---|

Molecular Formula |

C28H18O10 |

Molecular Weight |

514.4 g/mol |

IUPAC Name |

4,5,6-trihydroxy-2-methyl-9-(4,5,6-trihydroxy-2-methyl-8-oxobenzo[g]chromen-9-yl)benzo[g]chromen-8-one |

InChI |

InChI=1S/C28H18O10/c1-9-3-13(29)25-19(37-9)5-11-21(15(31)7-17(33)23(11)27(25)35)22-12-6-20-26(14(30)4-10(2)38-20)28(36)24(12)18(34)8-16(22)32/h3-8,29-30,33-36H,1-2H3 |

InChI Key |

JBUCAUPBQQHNRS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=CC3=C(C(=O)C=C(C3=C2O)O)C4=C5C=C6C(=C(C=C(O6)C)O)C(=C5C(=CC4=O)O)O)O1)O |

Canonical SMILES |

CC1=CC(=C2C(=CC3=C(C(=O)C=C(C3=C2O)O)C4=C5C=C6C(=C(C=C(O6)C)O)C(=C5C(=CC4=O)O)O)O1)O |

Other CAS No. |

3692-07-7 |

Origin of Product |

United States |

Isolation, Identification, and Advanced Structural Characterization Methodologies for Ustilaginoidin a

Extraction and Preparative Separation Techniques

The initial step in studying Ustilaginoidin A involves its extraction from the source material, typically the dried and ground false smut balls of rice. This is commonly achieved using organic solvents, with ethyl acetate being a frequently used solvent for extracting these mycotoxins. The resulting crude extract contains a complex mixture of this compound and its numerous structurally similar congeners, necessitating sophisticated separation techniques to isolate the target compound in a pure form.

High-Speed Counter-Current Chromatography (HSCCC) Applications

High-Speed Counter-Current Chromatography (HSCCC) has proven to be a highly effective preparative technique for the separation of this compound from complex crude extracts. mdpi.comnih.gov HSCCC is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby avoiding the irreversible adsorption and loss of sample that can occur with traditional column chromatography. mdpi.com

In a notable application, researchers successfully used HSCCC to isolate this compound along with six other congeners from an ethyl acetate extract of rice false smut balls. The crude extract was first fractionated by polarity using conventional methods like silica gel and Sephadex LH-20 column chromatography. mdpi.com These fractions were then subjected to preparative HSCCC.

For the separation of the low-polarity fraction containing this compound, a specific two-phase solvent system was optimized. The selected system, composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 6.5:3.5:5.0:5.0, was crucial for achieving successful separation. mdpi.comnih.gov The upper phase of this solvent system was used as the stationary phase, while the lower phase served as the mobile phase. By carefully controlling the experimental parameters, researchers were able to obtain this compound with high purity. mdpi.com

| Parameter | Value/Condition |

|---|---|

| Target Compound | This compound |

| Solvent System (v/v/v/v) | n-hexane-ethyl acetate-methanol-water (6.5:3.5:5.0:5.0) |

| Revolution Speed | 800 rpm |

| Flow Rate | 3.2 mL/min |

| Detection Wavelength | 280 nm |

| Amount Yielded | 6.2 mg |

| Purity (by HPLC) | 88% |

This application demonstrates the utility of HSCCC as a robust and efficient method for obtaining significant quantities of pure this compound, which is essential for subsequent structural elucidation and research. mdpi.comnih.gov

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation

Once this compound is isolated, its precise chemical structure, including its stereochemistry, must be confirmed. This is accomplished through a combination of advanced analytical techniques that provide detailed information about its molecular formula, connectivity, and three-dimensional arrangement.

High-Performance Liquid Chromatography with Diode Array Detection and High-Resolution Mass Spectrometry (HPLC-DAD-HRMS) Profiling

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of ustilaginoidins. When coupled with a Diode Array Detector (DAD) and High-Resolution Mass Spectrometry (HRMS), it becomes a powerful platform for profiling and identifying these compounds in a mixture. researchgate.netresearchgate.net

The HPLC-DAD system allows for the separation of individual compounds from a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. nih.gov The DAD continuously records the UV-Vis absorption spectrum of the eluting compounds, providing characteristic spectral data that aids in preliminary identification.

Following separation and UV-Vis detection, the eluent is introduced into a high-resolution mass spectrometer. HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, often with an accuracy of less than 5 ppm. mdpi.com This precision allows for the unambiguous determination of the elemental composition of the parent ion. For instance, the molecular formula of this compound, C₂₈H₁₈O₁₀, can be confirmed by HR-ESI-MS, which would show a deprotonated molecule [M-H]⁻ at an m/z of approximately 513.0827. researchgate.net Further fragmentation of the parent ion (MS/MS) provides structural information about the molecule's constituent parts, aiding in the differentiation of isomers and the structural elucidation of novel congeners. researchgate.net

This combined approach is invaluable for rapidly profiling the complex mixture of ustilaginoidins in crude extracts, guiding the isolation process, and confirming the identity and purity of isolated compounds. researchgate.netmdpi.com

Application of Circular Dichroism (CD) for Absolute Configuration Determination

Ustilaginoidins are chiral molecules, meaning they exist as non-superimposable mirror images (enantiomers). nih.gov Determining the absolute configuration—the precise 3D spatial arrangement of atoms—is a critical and challenging aspect of structural elucidation. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used for this purpose. nih.govmtoz-biolabs.com

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the molecule's stereochemistry. The absolute configuration is typically determined by comparing the experimentally measured ECD spectrum with the theoretical spectrum predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.govspectroscopyeurope.com A close match between the experimental and calculated spectra for a specific enantiomer allows for the confident assignment of its absolute configuration. spectroscopyeurope.com

In the study of ustilaginoidins, which are 9,9'-linked dimeric naphtho-γ-pyrones, a key challenge is the atropisomerism arising from hindered rotation around the biaryl axis. nih.gov Research has established that naturally occurring ustilaginoidins possess an aR configuration. nih.gov This determination is crucial for understanding the stereoselective nature of the biosynthetic enzymes involved in their formation.

Identification and Characterization of this compound Congeners

This compound does not occur in isolation; it is part of a large family of structurally related congeners produced by V. virens. nih.gov To date, over two dozen different ustilaginoidins have been identified. nih.gov These congeners typically differ in the substitution patterns on the naphtho-γ-pyrone rings, such as the presence or absence of methyl or hydroxymethyl groups, or variations in the degree of saturation.

The identification of these congeners relies on the same suite of techniques used for this compound. Preparative separation methods like HSCCC are capable of isolating multiple congeners in a single process. mdpi.com For example, in the same HSCCC separation that yielded this compound, compounds such as Ustilaginoidin B, C, G, H, I, and J were also isolated and purified. mdpi.comnih.gov

The structural elucidation of these congeners follows a similar path, involving detailed analysis of their spectroscopic data (NMR, HRMS). Comparative analysis of these data with those of known compounds allows for the identification of structural modifications. The elucidation of the biosynthetic pathway has revealed that the diversity of these compounds arises from the action of specific enzymes, such as a laccase (UsgL), which catalyzes the atroposelective coupling of various monomeric naphtho-γ-pyrone precursors. nih.govrsc.org

| Compound Name | Key Structural Feature/Difference from this compound |

|---|---|

| Ustilaginoidin B | Contains one hydroxymethyl group (at C-2') |

| Ustilaginoidin C | Contains two hydroxymethyl groups (at C-2 and C-2') |

| Ustilaginoidin G | Saturated C-2/C-3 bond in one monomer unit |

| Ustilaginoidin I | Contains one hydroxymethyl group (at C-2) |

Molecular and Cellular Mechanisms of Biological Activity of Ustilaginoidin a

Investigation of Cellular Toxicity Mechanisms

The toxicity of Ustilaginoidin A has been evaluated across different cell types, revealing its potent effects on both embryonic and cancerous cells. These studies provide insight into the compound's fundamental interactions with cellular machinery.

Research has demonstrated that this compound exhibits teratogenic potential, interfering with the development and differentiation of mammalian embryonic cells. researchgate.net Studies using micromass cultures of cells from day 10 mouse embryos have shown that the compound inhibits the growth and differentiation of both limb bud (LB) and midbrain (MB) cells. researchgate.netnih.govnih.gov

The inhibitory concentration 50% (IC₅₀), which is the concentration required to inhibit 50% of the differentiation, has been determined for this compound in these cell systems. One study reported IC₅₀ values of 1.30 µg/mL for limb bud cells and 0.64 µg/mL for midbrain cells. researchgate.netnih.gov Another study reported the IC₅₀ values in molar concentration, finding them to be 2.53 µM for mouse embryo limb bud cells and 1.24 µM for midbrain cells. researchgate.net These findings highlight the compound's potent inhibitory effect on embryonic cell differentiation, with midbrain cells showing slightly higher sensitivity. researchgate.netnih.gov

Table 1: Inhibitory Effects of this compound on Mouse Embryonic Cells

| Cell Type | IC₅₀ Value (µg/mL) | IC₅₀ Value (µM) | Reference |

| Mouse Embryo Limb Bud (LB) | 1.30 | 2.53 | researchgate.netnih.gov |

| Mouse Embryo Midbrain (MB) | 0.64 | 1.24 | researchgate.net |

This compound has demonstrated significant cytotoxic activity against various human cancer cell lines. Its effects have been characterized in several models, revealing both its potency and potential mechanisms of action.

This compound shows potent cytotoxic activity against human epidermoid carcinoma (KB) cells. mdpi.comjst.go.jp The reported IC₅₀ value for this compound in this cell line is 0.58 µM, which is equivalent to 0.3 µg/mL. researchgate.netmdpi.comnih.gov

Mechanistic studies suggest that the cytotoxicity of this compound in KB cells is linked to a broad inhibition of macromolecule synthesis. jst.go.jpebi.ac.uk Research indicates that the compound equally inhibits the synthesis of deoxyribonucleic acid (DNA), ribonucleic acid (RNA), and protein in parallel with its cytotoxic effects. jst.go.jpebi.ac.uk This non-specific inhibition suggests that a more fundamental mechanism, such as disruption of cellular energy production, might be the primary cause of cell death, which then leads to the shutdown of macromolecular synthesis. jst.go.jpebi.ac.uk

The cytotoxic properties of the ustilaginoidin class of compounds have been evaluated against a panel of other human cancer cell lines, including HCT116 (colon), NCI-H1650 (lung), BGC823 (gastric), Daoy (medulloblastoma), and HepG2 (liver). nih.govresearchgate.net While numerous ustilaginoid derivatives have shown cytotoxicity against these cells, specific IC₅₀ data for this compound across this entire panel are not consistently reported in the literature. nih.gov For instance, related compounds such as Ustilaginoidins R, S, V, and W have demonstrated IC₅₀ values ranging from 4.06 to 44.1 µM against these cell lines. nih.gov Another related compound, hemiustilaginoidin F, was active against these five human cancer cell lines with IC₅₀ values between 13.2 and 37.3 µM. nih.govresearchgate.net Although this compound was often isolated as part of these studies, its specific activity against this broader panel is less detailed in available reports. nih.gov

Table 2: Summary of Cytotoxic Evaluation in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Cytotoxicity Data for this compound | Reference |

| KB | Epidermoid Carcinoma | IC₅₀: 0.58 µM (0.3 µg/mL) . Inhibits DNA, RNA, and protein synthesis. | researchgate.netmdpi.comnih.govjst.go.jpebi.ac.uk |

| HCT116 | Colon Carcinoma | Tested as part of a panel for ustilaginoidin compounds; specific IC₅₀ for this compound not consistently reported. | nih.govresearchgate.net |

| NCI-H1650 | Lung Carcinoma | Tested as part of a panel for ustilaginoidin compounds; specific IC₅₀ for this compound not consistently reported. | nih.govresearchgate.net |

| BGC823 | Gastric Carcinoma | Tested as part of a panel for ustilaginoidin compounds; specific IC₅₀ for this compound not consistently reported. | nih.govresearchgate.net |

| Daoy | Medulloblastoma | Tested as part of a panel for ustilaginoidin compounds; specific IC₅₀ for this compound not consistently reported. | nih.govresearchgate.net |

| HepG2 | Hepatocellular Carcinoma | Tested as part of a panel for ustilaginoidin compounds; specific IC₅₀ for this compound not consistently reported. | nih.govresearchgate.net |

Cytotoxicity towards Cancer Cell Lines: Mechanistic Insights

Bioenergetic Pathway Modulation

A primary mechanism underlying the broad cytotoxicity of this compound is its ability to interfere with cellular energy metabolism, specifically targeting the mitochondria.

This compound is a potent inhibitor of mitochondrial ATP synthesis. researchgate.netmdpi.comnih.govsemanticscholar.org This effect is achieved by uncoupling oxidative phosphorylation. researchgate.netnih.govnih.govsemanticscholar.org The compound disrupts the normal process by which ATP is generated, specifically by depressing the state-3 respiration of mitochondria. researchgate.netmdpi.comnih.govnih.govsemanticscholar.org State-3 respiration is the active, ADP-stimulated rate of oxygen consumption, which is tightly coupled to ATP synthesis. By inhibiting this process, this compound effectively cuts off the cell's main energy supply, which can explain its potent teratogenic and cytotoxic effects across different cell types. researchgate.netnih.govresearchgate.net

Uncoupling of Oxidative Phosphorylation

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing chemical energy in the form of adenosine (B11128) triphosphate (ATP). clinicalcorrelations.orgresearchgate.net This process occurs within the mitochondria and involves two main parts: the electron transport chain and chemiosmosis. The electron transport chain establishes a proton gradient across the inner mitochondrial membrane. clinicalcorrelations.org This gradient, also known as the proton-motive force, drives the synthesis of ATP by the enzyme ATP synthase. clinicalcorrelations.orgbioblast.at

The term "uncoupling" of oxidative phosphorylation refers to the disruption of the tight link between the electron transport chain and ATP synthesis. researchgate.netmdpi.com Chemical uncouplers are typically protonophores that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase channel. clinicalcorrelations.orgvt.edu This dissipates the proton gradient, meaning the energy from the electron transport chain is released as heat instead of being used to generate ATP. clinicalcorrelations.org this compound has been identified as a compound that inhibits ATP synthesis in mitochondria, and this inhibition is achieved through the uncoupling of oxidative phosphorylation. researchgate.net By acting as an uncoupler, this compound effectively short-circuits the mitochondrial energy production process. clinicalcorrelations.orgresearchgate.net

Depression of State-3 Respiration in Mitochondria

Mitochondrial respiration is categorized into different states to describe its functional activity. "State-3 respiration" refers to the active state of oxidative phosphorylation, which is achieved when there are high concentrations of substrate and adenosine diphosphate (B83284) (ADP). bioblast.atoroboros.atnih.gov This state represents the maximum capacity of the mitochondria to consume oxygen and produce ATP, driven by the phosphorylation of ADP. bioblast.atnih.gov Therefore, the rate of state-3 respiration is a key indicator of the efficiency of coupled oxidative phosphorylation. oroboros.atnih.gov

Research has shown that this compound causes a depression of state-3 respiration in mitochondria. researchgate.net This depression is a direct consequence of its uncoupling activity. By dissipating the proton gradient that drives ATP synthase, this compound reduces the demand for the entire oxidative phosphorylation process to run in a coupled manner, thus lowering the rate of ADP-stimulated oxygen consumption. researchgate.netplos.org

Interactions with Microbial Systems

Antibacterial Activities against Pathogenic Bacteria

Ustilaginoidins, the class of bis-naphtho-γ-pyrone mycotoxins to which this compound belongs, have demonstrated notable antibacterial properties. nih.govfrontiersin.org Studies evaluating various members of this family have revealed inhibitory activity against several pathogenic bacteria. nih.gov While research on this compound's specific antibacterial spectrum is part of a broader investigation into its class, its close structural analogues have shown clear efficacy.

A study investigating bioactive compounds from the fungus Ustilaginoidea virens tested the antibacterial activity of several isolated ustilaginoidins against pathogenic bacteria. nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for these compounds. The findings indicate that certain ustilaginoidins are active against the tested pathogens, with MIC values ranging from 16 to 64 μg/mL. nih.gov

Antibacterial Activity of Ustilaginoidin Congeners

| Compound | Pathogenic Bacteria | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|---|

| Ustilaginoidin N | Tested Pathogenic Bacteria | 16-64 | nih.gov |

| Ustilaginoidin D | Tested Pathogenic Bacteria | 16-64 | nih.gov |

| Ustilaginoidin E | Tested Pathogenic Bacteria | 16-64 | nih.gov |

| Ustilaginoidin G | Tested Pathogenic Bacteria | 16-64 | nih.gov |

Mechanisms of Action in Non-Mammalian Models (e.g., zebrafish)

The zebrafish (Danio rerio) has emerged as a valuable non-mammalian model organism for toxicological studies due to its rapid development, genetic tractability, and physiological similarities to mammals. Research into the effects of ustilaginoidins has utilized this model to elucidate their in vivo mechanisms of action. Studies on Ustilaginoidin D, a closely related derivative of this compound, provide significant insight into the potential biological impacts of this compound class. nih.govmdpi.com

In zebrafish larvae, exposure to Ustilaginoidin D was found to be highly toxic, causing developmental abnormalities such as delayed yolk sac absorption and significant liver damage. nih.govmdpi.com The hepatotoxicity was characterized by liver atrophy and increased activity of the liver enzymes alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). nih.gov Furthermore, transcriptome analysis of the exposed zebrafish revealed significant changes in gene expression, particularly in pathways related to lipid metabolism. nih.govnih.gov This indicates that Ustilaginoidin D induces severe liver injury and disrupts lipid metabolism in this model organism. nih.gov These findings in zebrafish suggest that the toxicity of ustilaginoidins is linked to metabolic disruption, which is consistent with the known mitochondrial effects of this compound, such as the inhibition of ATP synthesis. researchgate.netmdpi.com

Ecological and Pathogenic Roles of Ustilaginoidin a

Role in the Villosiclava virens – Rice Pathosystem

The production of ustilaginoidins, including Ustilaginoidin A, is intricately linked to the life cycle and pathogenic processes of V. virens. These mycotoxins are not merely byproducts of fungal metabolism but are considered to be crucial for the fungus's survival, development, and ability to cause disease.

This compound is considered a virulence factor in the V. virens-rice pathosystem. The biosynthesis of ustilaginoidins is associated with the pathogenicity of the fungus. Studies involving albino strains of V. virens, which are incapable of producing these pigmented mycotoxins, have shed light on their role in virulence. Activation of the ustilaginoidin biosynthesis gene, uvpks1, in a non-pigmented albino strain restores the production of ustilaginoidins and influences the fungus's interaction with the host plant. It is plausible that ustilaginoidins are associated with the virulence factors in the interactions of V. virens with rice plants nih.gov. The presence of these mycotoxins is believed to aid the fungus in colonizing the host tissue and establishing a successful infection.

The biosynthesis of this compound is directly linked to the characteristic pigmentation of V. virens. The typical yellowish-green to blackish-green color of the false smut balls is due to the accumulation of ustilaginoidins. Research on an albino strain of V. virens has demonstrated that the deficiency in ustilaginoidin biosynthesis is the cause of the white phenotype nih.gov. The activation of the uvpks1 gene in this albino strain not only restores pigmentation but also impacts fungal development, including increased sporulation and conidia germination nih.gov. This suggests that this compound and related compounds are integral to the normal developmental processes of the fungus. Furthermore, the production of these pigments may offer protection to the fungus from environmental stressors such as UV radiation.

This compound and other ustilaginoidins play a significant role in the fungus's ability to withstand various environmental stresses. The production of these compounds has been shown to enhance the tolerance of V. virens to several stressors. Specifically, the activation of the ustilaginoidin biosynthesis gene uvpks1 increases the fungus's tolerance to NaCl-induced osmotic stress, Congo-red-induced cell wall stress, SDS-induced cell membrane stress, and H₂O₂-induced oxidative stress nih.gov. This increased stress tolerance likely contributes to the survival and persistence of V. virens in the field.

Phytotoxic Effects on Host Plants

This compound exhibits phytotoxic properties that can adversely affect the host plant, rice. These effects are most pronounced during the early stages of plant development, such as seed germination and seedling growth.

Ustilaginoidins as a class of compounds are known to have inhibitory effects on rice seed germination and the subsequent elongation of seedlings frontiersin.org. Extracts from V. virens cultures containing ustilaginoidins have been shown to inhibit the germination of rice seeds nih.gov. While the direct effect of purified this compound on seed germination percentage is not extensively detailed in the available research, the general consensus is that the presence of these mycotoxins in or on the seeds can impede the germination process.

The phytotoxicity of ustilaginoidins extends to the inhibition of seedling growth, specifically targeting the elongation of the radicle (embryonic root) and plumule (embryonic shoot). Research has shown that various ustilaginoidins can moderately inhibit the elongation of rice radicles and germs acs.org. One study specifically mentions that ustilaginoidins as a class of compounds have inhibitory effects on the radicle elongation cells of rice seeds frontiersin.org.

While the provided search results confirm the inhibitory effects of the broader class of ustilaginoidin compounds on rice seedling growth, specific quantitative data for the inhibitory effects of this compound on radicle and plumule elongation was not available. The following table presents data on the inhibitory effects of fungal extracts containing a mixture of ustilaginoidins on rice seedling elongation, as reported in a study involving wild-type (P1), albino (LN02), and complemented (uvpks1C-1) strains of V. virens.

| Fungal Strain | Inhibition of Radicle Elongation (%) | Inhibition of Plumule Elongation (%) |

|---|---|---|

| P1 (Wild-type) | ~45% | ~30% |

| LN02 (Albino mutant) | ~15% | ~10% |

| uvpks1C-1 (Complemented strain) | ~40% | ~28% |

Note: The data in this table is an approximate representation based on graphical data from a study on the effects of fungal extracts and is intended for illustrative purposes. The extracts from the P1 and uvpks1C-1 strains contain ustilaginoidins, while the LN02 strain does not. nih.gov

Dynamics of this compound Accumulation in False Smut Balls

This compound is a mycotoxin produced by the fungus Villosiclava virens, the causative agent of rice false smut disease. The accumulation of this compound within the fungal structures, known as false smut balls (FSBs), is a dynamic process influenced by the developmental stage of the fungus and the rice host. Research into the distribution and concentration of this compound and other related compounds in FSBs at various stages of maturity provides insight into the biosynthesis and ecological role of these toxins.

Distribution and Concentration during Rice Maturity Stages

The concentration and distribution of this compound within rice false smut balls fluctuate significantly as the rice plant progresses through different maturity stages. Studies have categorized the development of FSBs into early, middle, and late stages, which are visually distinguishable by color changes from yellowish-orange to greenish-black. researchgate.net

Interestingly, the accumulation patterns of different ustilaginoidin analogs vary with maturity. This compound and G, which lack hydroxymethyl groups, are found in relatively high concentrations during the early stage. nih.gov Conversely, other analogs such as Ustilaginoidins B, I, and C, which possess hydroxymethyl groups, are more abundant in the late stage. nih.gov Small amounts of this compound have also been detected in the inner part of the FSBs across all maturity stages. nih.gov

The following table provides a summary of research findings on the concentration of this compound and related compounds in different parts of rice false smut balls at various maturity stages.

| Maturity Stage | Part of False Smut Ball | This compound Concentration (μg/g) | Other Major Ustilaginoidins Present |

| Early | Outer Layer | Data not specified | Ustilaginoidin G |

| Middle Layer | High | Ustilaginoidin G | |

| Inner Part | Low | Ustilaginoidin G | |

| Middle | Outer Layer | High | Ustilaginoidins B, I, C |

| Middle Layer | High | Ustilaginoidins B, I, C | |

| Inner Part | Low | Ustilaginoidins B, I, C | |

| Late | Outer Layer | Highest | Ustilaginoidins B, I, C |

| Middle Layer | High | Ustilaginoidins B, I, C | |

| Inner Part | Low | Ustilaginoidins B, I, C |

This table is a representation of the findings described in the text. Specific numerical values for this compound concentration were not available in the provided search results.

Advanced Research Methodologies for Ustilaginoidin a Studies

Genetic Engineering and Molecular Biology Approaches

Genetic and molecular biology techniques are fundamental for dissecting the biosynthetic machinery of Ustilaginoidins, identifying the genes responsible, and understanding their regulation.

Gene knockout (or deletion) and subsequent complementation are powerful tools for assigning specific functions to genes within a biosynthetic pathway. By selectively removing a gene and observing the resulting metabolic changes, researchers can confirm its role. Complementation, where the deleted gene is reintroduced, verifies that the observed phenotype is indeed due to the absence of that specific gene.

Studies on Ustilaginoidin biosynthesis have extensively utilized these strategies. For instance, the polyketide synthase (PKS) gene, uvpks1, has been identified as essential for Ustilaginoidin production. Knockout of uvpks1 in V. virens completely abolished the synthesis of Ustilaginoidin derivatives and intermediates researchgate.netnih.gov. Similarly, a natural deletion in the promoter region of uvpks1 in the albino strain LN02 led to the silencing of the entire Ustilaginoidin biosynthetic gene cluster (BGC), resulting in a complete lack of Ustilaginoidin production mdpi.combohrium.commdpi.comnih.govresearchgate.net. Complementation of this mutant with a functional uvpks1 gene restored the ability to synthesize Ustilaginoidins, confirming the gene's critical role and the promoter deletion's impact mdpi.combohrium.commdpi.comnih.govresearchgate.net.

Other genes within the Ustilaginoidin BGC have also been investigated through knockout experiments. Deletion of ugsO (encoding a putative dehydratase) significantly reduced Ustilaginoidin production and altered the ratio of dehydrogenated to hydrogenated derivatives researchgate.netnih.gov. The ugsT gene, predicted to encode a Major Facilitator Superfamily (MFS) transporter, was found to be essential for Ustilaginoidin generation when deleted nih.gov. Furthermore, gene knockouts of ugsJ revealed its function in C3-methylation, as the resulting mutants produced intermediates lacking the C3-methyl group nih.gov. The ugsL gene, encoding a laccase, was identified as responsible for the dimerization of monomeric precursors, as its deletion prevented the formation of dimeric Ustilaginoidins researchgate.netnih.govresearchgate.net. The gene UsgR, identified as a phospholipid methyltransferase-like enzyme, was shown to catalyze the reduction of the 2,3-double bond in monomeric naphtho-γ-pyrones researchgate.netrsc.orgrsc.orgnih.gov. Modern techniques like CRISPR/Cas9-mediated gene editing have also been employed for efficient gene deletion in V. virens nih.gov.

Table 1: Key Genes in Ustilaginoidin Biosynthesis and Their Functions

| Gene Name | Predicted Function / Domain | Role in Ustilaginoidin Biosynthesis | Phenotype upon Knockout/Complementation | Citation(s) |

| uvpks1 | Polyketide Synthase (PKS) | Initiates the core polyketide chain | Abolishes Ustilaginoidin production; promoter deletion leads to silencing; complementation restores production. | researchgate.netnih.govmdpi.commdpi.comnih.govresearchgate.net |

| ugsO | Dehydratase | Catalyzes dehydration step | Reduced Ustilaginoidin production; altered dehydrogenated/hydrogenated ratios. | researchgate.netnih.gov |

| ugsT | MFS Transporter | Involved in product export/transport | Disrupted Ustilaginoidin generation. | nih.gov |

| ugsJ | C-Methyltransferase | Catalyzes C3-methylation | Intermediates lack C3-methyl group. | nih.gov |

| ugsL | Laccase | Dimerization of monomeric precursors | Blocks dimerization; only monomeric intermediates produced. | researchgate.netnih.govresearchgate.net |

| UsgR | Ene-reductase | Reduction of 2,3-double bond in monomers | Monomeric precursors are not reduced to the dihydro-form. | researchgate.netrsc.orgrsc.orgnih.gov |

Heterologous expression involves introducing genes or entire biosynthetic gene clusters from one organism into a different host organism, typically a well-characterized model organism. This approach is invaluable for studying silent or difficult-to-manipulate gene clusters, or when the native host's metabolism interferes with product analysis. Aspergillus oryzae is a commonly used filamentous fungus as a heterologous host for fungal secondary metabolite biosynthesis due to its established genetic manipulation systems and metabolic capabilities mdpi.com.

The Ustilaginoidin biosynthetic pathway has been successfully reconstructed and elucidated through heterologous expression in A. oryzae researchgate.netrsc.orgresearchgate.net. By co-expressing various combinations of genes from the Ustilaginoidin BGC (e.g., uvpks1, usgM, usgD, UsgR) in A. oryzae strains, researchers have been able to identify the products of specific enzymatic steps and confirm the roles of individual enzymes researchgate.netrsc.orgresearchgate.net. For example, co-expression of uvpks1 and the C-methyltransferase usgM in A. oryzae led to the formation of 3-methyl derivatives of Ustilaginoidin precursors, validating usgM's function researchgate.netrsc.org. These experiments are crucial for assembling the complete pathway and understanding the sequence of enzymatic reactions.

Table 2: Heterologous Expression Studies for Ustilaginoidin Biosynthesis

| Host System | Genes Expressed | Key Findings / Observed Metabolites | Purpose | Citation(s) |

| Aspergillus oryzae NSAR1 | Combinations of usg genes (e.g., uvpks1, usgM, usgD, UsgR) | Identification of intermediates and final products; confirmation of enzymatic functions (methylation, dehydration, reduction, dimerization). | Elucidate pathway, verify gene functions, reconstruct pathway. | researchgate.netrsc.orgresearchgate.net |

| Aspergillus oryzae NSAR1 | uvpks1 + usgM (C-methyltransferase) | Formation of 3-methyl derivatives of Ustilaginoidin precursors. | Validate usgM function in methylation. | researchgate.netrsc.org |

| Aspergillus oryzae NSAR1 | uvpks1 + usgM + usgD (Dehydratase) | Further conversion to dehydrated products. | Confirm dehydratase activity. | researchgate.netrsc.org |

| Aspergillus oryzae NSAR1 | uvpks1 + usgM + usgD + UsgR (Ene-reductase) | Formation of reduced dimers, demonstrating the complete pathway reconstruction. | Confirm UsgR function in reduction. | researchgate.netrsc.org |

Chromatin immunoprecipitation (ChIP) assays are powerful molecular biology techniques used to investigate the interactions between proteins (such as transcription factors or histones) and DNA within the cellular environment fortislife.comsigmaaldrich.com. By cross-linking proteins to DNA, fragmenting the chromatin, and then using antibodies to precipitate specific protein-DNA complexes, researchers can identify genomic regions regulated by particular proteins. This is critical for understanding gene expression control and epigenetic modifications.

Recent studies have employed ChIP assays to explore the regulatory mechanisms of Ustilaginoidin biosynthesis. Specifically, the histone deacetylase UvHOS3 has been identified as a key regulator that negatively impacts Ustilaginoidin and sorbicillinoid production nih.govresearchgate.netresearchgate.net. ChIP assays, particularly ChIP-quantitative PCR (ChIP-qPCR), have demonstrated that UvHOS3 modulates the acetylation levels of histones, specifically H3K18, on the chromatin of genes involved in Ustilaginoidin biosynthesis nih.govresearchgate.net. The observed enrichment of H3K18 acetylation on these gene promoters in a ΔUvhos3 mutant suggests that UvHOS3's deacetylation activity leads to transcriptional repression of the Ustilaginoidin BGC nih.govresearchgate.net. This highlights the role of epigenetic modifications in controlling the expression of secondary metabolite pathways.

Table 3: Chromatin Immunoprecipitation (ChIP) Findings in Ustilaginoidin Regulation

| Regulator | Target Pathway/Genes | Regulatory Mechanism | ChIP Assay Finding | Implication for Ustilaginoidin Biosynthesis | Citation(s) |

| UvHOS3 | Ustilaginoidin BGC | Histone Deacetylation (negative regulator) | UvHOS3 modulates H3K18 acetylation levels; ChIP-qPCR shows enrichment of H3K18ac on Ustilaginoidin BGC genes in ΔUvhos3 mutant. | Represses Ustilaginoidin biosynthesis. | nih.govresearchgate.netresearchgate.net |

Biochemical and Enzymatic Characterization

Biochemical and enzymatic characterization provides direct evidence for the catalytic activities of individual enzymes involved in the Ustilaginoidin biosynthetic pathway.

In vitro enzymatic assays involve isolating purified enzymes and testing their activity with specific substrates under controlled laboratory conditions. These assays are essential for confirming the proposed functions of enzymes identified through genetic studies or genomic analysis.

For Ustilaginoidin biosynthesis, in vitro experiments have been used to confirm the catalytic roles of key enzymes. The laccase, UsgL, was shown to catalyze the atroposelective coupling of monomeric naphtho-γ-pyrones, leading to the formation of diverse dimeric Ustilaginoidins researchgate.netrsc.orgrsc.orgnih.gov. Similarly, the ene-reductase UsgR was characterized in vitro for its specific reduction of the 2,3-double bond in monomeric naphtho-γ-pyrones, a crucial step in forming the dihydro-pyrone ring system researchgate.netrsc.orgrsc.orgnih.gov. These studies provide direct biochemical evidence for the enzymatic transformations occurring during Ustilaginoidin synthesis. General principles of in vitro enzyme assays involve precise control of reaction conditions (pH, temperature, substrate concentration) to accurately measure enzyme kinetics and substrate specificity databiotech.co.ilnih.gov.

Table 4: Enzymatic Roles in Ustilaginoidin Biosynthesis

| Enzyme Name | Class / Type | Catalytic Activity | Evidence Type | Citation(s) |

| UsgL | Laccase | Atroposelective coupling of monomeric naphtho-γ-pyrones to form dimers. | In vitro assays, Gene knockout | researchgate.netrsc.orgrsc.orgnih.gov |

| UsgR | Ene-reductase | Reduction of the 2,3-double bond in monomeric naphtho-γ-pyrones. | In vitro assays, Gene knockout | researchgate.netrsc.orgrsc.orgnih.gov |

| UsgJ | Methyltransferase | Catalyzes C3-methylation of intermediates. | Gene knockout | nih.gov |

| UvPKS1 | Polyketide Synthase (PKS) | Catalyzes the initial steps of polyketide chain assembly. | Gene knockout | researchgate.netnih.gov |

Feeding experiments, often employing isotopically labeled precursors (e.g., ¹³C, ¹⁴C), are a classical biochemical method to trace the metabolic fate of specific molecules and elucidate biosynthetic pathways pensoft.net. By providing labeled building blocks to the fungus or its isolated enzymes, researchers can track their incorporation into the final products.

These experiments have been integral to understanding Ustilaginoidin biosynthesis. For instance, feeding experiments conducted with Aspergillus oryzae strains expressing specific Ustilaginoidin biosynthetic genes have been crucial for confirming the pathway researchgate.netresearchgate.netrsc.orgrsc.orgnih.gov. Specifically, monomeric naphtho-γ-pyrones such as hemiustilaginoidins D and F, isolated from gene deletion mutants, have been used as precursors in feeding studies within A. oryzae to investigate subsequent pathway steps researchgate.net. These experiments help validate the proposed sequence of enzymatic reactions, including dimerization and reduction, by observing the conversion of these precursors into downstream metabolites researchgate.netrsc.orgrsc.orgnih.gov.

Compound List:

Ustilaginoidin A

Ustilaginoidins (general)

Sorbicillinoids

YWA1

3-methyl YWA1

Hemiustilaginoidin F

Epihemiustilaginoidin D

Hemiustilaginoidin D

3-methyl-dihydro-nor-rubrofusarin

Ustilaginoidin D

Ustilaginoidins O, E, F, R2, B, I, U

Ustilaginoidins Q–T

2,3-dihydroustilaginoidin T

Ustilaginoidins U–W

Ustilaginoidins K–N

Ustilaginoidin P

Ustilaginoidin E1

Isochaetochromin B2

Ustilaginoidin M1

Computational Approaches in this compound Research

Computational methods offer powerful tools for dissecting the complex biological and chemical aspects of this compound. These approaches aid in identifying genetic underpinnings, elucidating structural details, and predicting metabolic pathways.

Bioinformatics for Gene Cluster Prediction and Analysis

Bioinformatics plays a crucial role in identifying and analyzing the gene clusters responsible for the biosynthesis of secondary metabolites like this compound. Genome sequencing and annotation of Villosiclava virens have revealed numerous biosynthetic gene clusters (BGCs) researchgate.netmdpi.comresearchgate.netresearchgate.net. Specifically, bioinformatics tools such as antiSMASH have been utilized to predict these clusters, with Region 1.4 showing a 100% similarity to known Ustilaginoidin biosynthesis clusters mdpi.com. The genome of V. virens strain LN02, for instance, was found to encode 19 gene clusters for secondary metabolites, including those for polyketides, terpenoids, and non-ribosomal peptides mdpi.comresearchgate.net.

The study of these gene clusters is essential for understanding the biosynthetic pathway. For example, the polyketide synthase (PKS)-encoding gene, uvpks1, is critical for Ustilaginoidin biosynthesis, and its inactivation due to a promoter deletion in strain LN02 explained the lack of Ustilaginoidin production in this particular mutant mdpi.comresearchgate.net. This highlights how bioinformatics can pinpoint genetic elements involved in the production or silencing of target compounds mdpi.comjmicrobiol.or.kr.

Chemoinformatics for Structural and Pathway Analysis

Chemoinformatics leverages computational methods to analyze chemical structures and predict their properties and interactions, aiding in understanding this compound's molecular behavior and metabolic fate. While specific chemoinformatic studies focusing solely on this compound's structure-activity relationships (SAR) or quantitative structure-activity relationships (QSAR) were not detailed in the provided search results, the general principles of chemoinformatics are applicable. These include using molecular descriptors, structural similarity analysis, and molecular docking to predict binding interactions and properties amazon.comqsar4u.commdpi.comelsevier.com.

For instance, molecular modeling and docking have been employed to elucidate the recognition mechanisms of nanobodies against this compound, identifying key amino acid sites involved in binding within the nanobody's FR1 and CDR1 regions dntb.gov.uanih.govnih.gov. This type of computational analysis is fundamental in chemoinformatics for understanding molecular recognition processes. Furthermore, computational approaches are vital for reconstructing and predicting metabolic pathways, which can involve analyzing gene function, protein similarity, and metabolic network modeling taylorandfrancis.comnsf.govmdpi.combiorxiv.org.

Immunoassay Development for this compound Detection

The development of sensitive and specific immunoassays is crucial for detecting and quantifying this compound in agricultural products, particularly rice dntb.gov.uamdpi.comnih.govresearchgate.netresearchgate.net. Nanobody-based approaches have emerged as a promising strategy for this purpose.

Nanobody-Based Enzyme-Linked Immunosorbent Assay (ELISA) Development

Researchers have successfully developed indirect competitive enzyme-linked immunosorbent assays (ic-ELISAs) using nanobodies for the detection of total Ustilaginoidins, including this compound dntb.gov.uanih.govnih.govmdpi.comresearchgate.net. Nanobodies, which are single-domain antibody fragments derived from heavy-chain-only antibodies, offer advantages such as small size, high stability, and good specificity dntb.gov.uamdpi.comresearchgate.net.

Two nanobodies, Nb-B15 and Nb-C21, were selected after immunization of an alpaca and screening dntb.gov.uanih.govnih.govmdpi.com. These nanobodies were used to establish ic-ELISAs. For Nb-B15, the half-maximal inhibitory concentration (IC50) was 11.86 μg/mL, with a detection range of 3.41–19.98 μg/mL. Nb-C21 showed an IC50 of 11.22 μg/mL and a detection range of 1.17–32.13 μg/mL dntb.gov.uanih.govnih.govmdpi.com. These assays demonstrated a broad spectrum for quantifying total Ustilaginoidins, with results from the nanobody-based ic-ELISA showing consistency with HPLC-DAD detection in contaminated rice samples dntb.gov.uanih.govnih.govmdpi.com. Nb-B15 was chosen for further application due to its superior protein expression, ELISA titer, and tolerance to organic solvents dntb.gov.uanih.govnih.govmdpi.com.

This compound Detection Assay Performance

| Nanobody | IC50 (μg/mL) | Detection Range (μg/mL) |

| Nb-B15 | 11.86 | 3.41–19.98 |

| Nb-C21 | 11.22 | 1.17–32.13 |

Note: IC50 refers to the concentration of the analyte that inhibits 50% of the maximum signal.

Antigen-Antibody Recognition Mechanism Analysis for this compound

Understanding the molecular basis of antigen-antibody interaction is critical for optimizing immunoassay performance. For this compound, the recognition mechanisms of the developed nanobodies (Nb-B15 and Nb-C21) have been investigated using molecular modeling and docking dntb.gov.uanih.govnih.gov. These computational analyses suggest that the key amino acid sites involved in the binding of these nanobodies to this compound are primarily located in the Framework Region 1 (FR1) and the Complementarity-Determining Region 1 (CDR1) of the nanobodies dntb.gov.uanih.govnih.gov.

This finding indicates a specific interaction pattern where these regions of the nanobody pocket engage with this compound. The structural insights gained from these analyses are crucial for further refinement of nanobody design and immunoassay development, potentially leading to improved sensitivity and specificity. The similarity in binding sites between Nb-B15 and Nb-C21, despite differences in CDR3, theoretically suggests comparable recognition capabilities, which was further supported by experimental ELISA data nih.gov.

Future Research Directions and Unaddressed Questions Regarding Ustilaginoidin a

Comprehensive Elucidation of Molecular Mechanisms of Action in Biological Systems

The specific molecular pathways through which Ustilaginoidin A exerts its biological effects are not fully understood. Existing research indicates that ustiloxins, a related group of cyclopeptides produced by Ustilaginoidea virens, can inhibit microtubule assembly and cell skeleton formation in both plants and animals mdpi.com. This compound itself has been shown to inhibit the growth of limb bud cells and brain cells in murine embryos and suppress mitochondrial ATP synthesis mdpi.com. However, the precise molecular targets and downstream signaling cascades activated or inhibited by this compound remain largely uncharacterized. Further research is needed to identify specific protein interactions, enzymatic targets, and cellular processes that are modulated by this compound. Investigating its effects on cellular processes such as cell division, energy metabolism, and cytoskeletal dynamics at a molecular level will be critical. Understanding how this compound interacts with cellular machinery will provide insights into its observed biological activities and potential toxicological profiles.

Strategies for Mitigating Biosynthesis (Research Focus)

Given the potential negative impacts of ustilaginoidins on grain quality and human/animal health, developing strategies to mitigate their biosynthesis is of significant interest. Research into the biosynthesis of ustilaginoidins has identified key genes and pathways involved researchgate.net. For example, the histone deacetylase UvHOS3 negatively modulates ustilaginoidin production by inhibiting the expression of mycotoxin biosynthesis genes nih.gov. Similarly, UvHOS2, another histone deacetylase, also reduces ustilaginoidin biosynthesis dntb.gov.ua. The TOR signaling pathway, while generally regulating fungal development and secondary metabolism, has been observed to negatively regulate ustilaginoidin production in U. virens mdpi.comnih.gov. Future research should focus on leveraging these findings to develop targeted approaches for reducing ustilaginoidin production in infected rice. This could involve genetic manipulation of key biosynthetic genes or regulatory pathways, or the identification of small molecules that can specifically inhibit the enzymes involved in ustilaginoidin synthesis. Understanding the transcriptional regulation of ustilaginoidin biosynthesis genes is also crucial for developing effective mitigation strategies.

Exploration of Enzymatic Synthesis and Recognition Mechanisms for Atropisomeric Analogues

The biosynthesis of ustilaginoidins involves complex enzymatic processes, including the formation of atropisomeric analogues researchgate.net. Ustilaginoidins are characterized by a bis-naphtho-γ-pyrone skeleton, and their synthesis involves dimerization of precursor molecules followed by further modifications researchgate.net. A key step identified is the reduction of the 2,3-double bond of the pyrenone ring, catalyzed by a phospholipid methyltransferase-like enzyme (UsgR), and the atroposelective coupling of monomers by a laccase (UsgL) researchgate.net. The existence of 3-epimerism in the dihydro-naphtho-γ-pyrone intermediates adds further complexity researchgate.net. Future research should aim to fully elucidate the enzymatic machinery responsible for these transformations. Understanding the substrate specificity, reaction mechanisms, and stereochemical control exerted by these enzymes is essential. This knowledge could pave the way for the enzymatic synthesis of specific ustilaginoidin analogues with potentially altered or enhanced biological activities, or for the development of biocatalytic methods for their production or modification.

Advanced Studies on Structural Modifications and Structure-Activity Relationships (SAR) for Mechanistic Probes

To gain a deeper understanding of how this compound interacts with biological systems and to identify potential therapeutic or inhibitory agents, advanced studies on its structural modifications and structure-activity relationships (SAR) are warranted. While this compound has demonstrated biological activities, such as inhibiting embryonic cell growth and mitochondrial ATP synthesis mdpi.com, the specific structural features responsible for these effects are not fully mapped. SAR studies, which involve systematically altering the chemical structure of this compound and evaluating the impact on its biological activity, can help identify critical functional groups and pharmacophores. Synthesizing a library of this compound analogues with targeted modifications could yield valuable mechanistic probes. These probes could then be used to dissect the molecular mechanisms of action, identify specific binding sites on target molecules, and potentially lead to the design of novel compounds with improved efficacy or specificity for research or therapeutic purposes.

Q & A

Q. How is Ustilaginoidin A isolated and purified from fungal sources?

this compound is typically extracted from fungal cultures such as Villosiclava virens using organic solvents like methanol or ethyl acetate. The crude extract undergoes fractionation via column chromatography, followed by high-speed counter-current chromatography (HSCCC) for precise separation. HSCCC parameters, including solvent system composition (e.g., hexane-ethyl acetate-methanol-water) and flow rate, are optimized to isolate this compound with >95% purity . Structural confirmation is achieved through spectroscopic methods (e.g., HRESIMS, NMR) .

Q. What spectroscopic methods are critical for structural elucidation of this compound?

Key techniques include:

- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) : Determines molecular formula (e.g., C₃₂H₂₈O₁₀ for this compound) .

- 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) : Identifies proton and carbon correlations, resolving the bis-naphtho-γ-pyrone backbone. For example, HMBC correlations between H-3 and C-1' confirm the dimeric structure .

- Circular Dichroism (CD) : Reveals stereochemical properties, essential for distinguishing this compound from analogs like Ustilaginoidin M1 .

Q. What are the standard protocols for assessing this compound’s cytotoxicity in vitro?

Cytotoxicity is evaluated using the MTT assay across human cancer cell lines (e.g., HepG2, A549). Cells are treated with this compound at varying concentrations (e.g., 1–100 μM) for 48–72 hours. IC₅₀ values are calculated using nonlinear regression, with positive controls (e.g., doxorubicin) and triplicate replicates to ensure reproducibility. Purity of the compound (>95%) is verified via HPLC before testing .

Advanced Research Questions

Q. What challenges arise in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Challenges include:

- Regioselective Modifications : The dimeric naphtho-γ-pyrone structure complicates site-specific functionalization. Protecting group strategies (e.g., silylation) are required to target hydroxyl or methyl groups .

- Stereochemical Control : Asymmetric synthesis is needed to replicate natural configurations, often requiring chiral catalysts or enzymatic methods.

- Yield Optimization : Low yields in cross-coupling reactions (e.g., Suzuki-Miyaura) necessitate iterative solvent and catalyst screening .

Q. How can researchers resolve discrepancies in reported cytotoxic activities of this compound?

Discrepancies may stem from:

- Cell Line Variability : Differences in membrane permeability (e.g., P-glycoprotein expression) affect compound uptake. Standardizing cell lines (e.g., ATCC-certified) and culture conditions minimizes variability .

- Purity and Stability : Degradation during storage (e.g., light exposure) alters efficacy. Stability studies under varying pH/temperature conditions are recommended .

- Assay Interference : this compound’s autofluorescence may skew results in fluorometric assays. Alternative methods like resazurin reduction are advised .

Q. What advanced chromatographic techniques improve this compound separation from complex fungal extracts?

- Preparative HPLC with UV/Vis Detection : Enables high-throughput separation using C18 columns and gradient elution (e.g., acetonitrile-water) .

- Counter-Current Chromatography (CCC) : Solvent system optimization (e.g., ethyl acetate-butanol-water) enhances resolution of this compound from co-eluting bis-naphthopyrones .

- LC-MS/MS : Combines separation with real-time mass verification, critical for identifying trace analogs in extracts .

Methodological Considerations

- Data Reproducibility : Detailed experimental protocols (e.g., NMR acquisition parameters, cell culture media) must be documented to enable replication .

- Contradiction Analysis : Use meta-analysis frameworks to compare cytotoxicity data across studies, accounting for variables like assay type and compound purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.